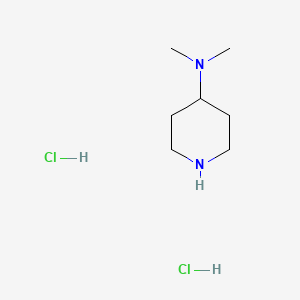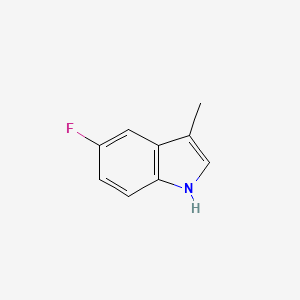
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have been extensively studied due to their diverse biological activities and their presence in various natural products. The presence of bromine and chlorine atoms in the compound suggests potential for significant biological activity, as halogenated compounds often exhibit unique chemical and pharmacological properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the synthesis of isomeric tetrahydroisoquinolines with chloro and hydroxy substituents has been reported, where the introduction of an N-methyl group can enhance potency as dopamine D-1 antagonists . Similarly, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, and some derivatives have been semisynthesized using brominated tyrosine derivatives as starting materials . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, X-ray powder diffraction data of a related N-benzyl tetrahydroquinoline derivative revealed crystallization in an orthorhombic system with specific unit-cell parameters . Structural investigations of chloro-phenyl tetrahydroquinolino derivatives have also been conducted, providing insights into the molecular conformations and intermolecular interactions that could be relevant for the compound of interest .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. The synthesis of podophyllotoxin-like molecules through a three-component reaction involving tetrahydroquinoline derivatives has been demonstrated, showing the influence of aryl ring substitutions on cytotoxic activity . Additionally, the formation of bromonium ylides through intramolecular reactions involving benzyl bromide and an α-imino carbene has been reported for the synthesis of functionalized dihydroisoquinolines . These reactions provide a basis for understanding the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives can be influenced by their substituents. For instance, the presence of bromine and chlorine atoms could affect the compound's solubility, melting point, and stability. The electron-withdrawing nature of these halogens could also impact the compound's reactivity in chemical transformations, such as free-radical cyclizations . Moreover, the substitution pattern on the tetrahydroisoquinoline nucleus can significantly affect the selectivity and potency of the compound as an inhibitor of enzymes like phenylethanolamine N-methyltransferase .
Scientific Research Applications
Local Anesthetic Activity and Toxicity Evaluation : Isoquinoline alkaloids, including derivatives similar to the compound , have been studied for their local anesthetic activity and acute toxicity. Researchers found that these compounds showed high local anesthetic activity on rabbit eyes, with some derivatives being more active than lidocaine. Acute toxicity and structure-toxicity relationships were also evaluated, indicating the need for further investigation and potential modifications for use as drug candidates (Azamatov et al., 2023).
Anticonvulsant Properties : A study on N-substituted 1,2,3,4-tetrahydroisoquinolines revealed that certain derivatives exhibited significant anticonvulsant activity. One specific derivative demonstrated high potency, comparable to clinical trial drugs, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).
Antiglioma Activity : Research on cultured rat astrocytes and C6 rat glioma identified that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives selectively blocked the growth of C6 glioma, leaving normal astrocytes relatively unaffected. This discovery suggested potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects : A study on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride found that this compound exhibited pronounced analgesic and anti-inflammatory effects. It was more effective than diclofenac sodium in reducing inflammation and could be used as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Neuroprotective Effects : A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) found that it has a neuroprotective effect on cultured rat mesencephalic neurons against various dopaminergic neurotoxins. This suggests its potential as a lead compound for developing new agents to treat Parkinson's disease (Kotake et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2N.ClH/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXXLXYDOGHOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625341 |
Source


|
| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
543739-81-7 |
Source


|
| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)




![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)






